

# CAS number and molecular structure of Bromodifluoroacetic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Bromodifluoroacetic acid*

Cat. No.: *B1271540*

[Get Quote](#)

## An In-depth Technical Guide to Bromodifluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Bromodifluoroacetic acid**, a key building block in modern synthetic chemistry. This document outlines its chemical and physical properties, spectroscopic data, synthesis protocols, and significant applications, particularly in the realm of drug discovery and materials science.

## Core Chemical Information

**Bromodifluoroacetic acid**, a halogenated carboxylic acid, is a valuable reagent for the introduction of the difluoromethyl group into organic molecules. Its unique electronic properties make it a versatile tool in the synthesis of complex chemical entities.

Molecular Structure:

The structure of **Bromodifluoroacetic acid** is characterized by a carboxylic acid moiety attached to a carbon atom bearing two fluorine atoms and one bromine atom.

- Chemical Name: 2-bromo-2,2-difluoroacetic acid
- CAS Number: 354-08-5[1][2]



- Molecular Formula:  $C_2HBrF_2O_2$  [1][2]
- Molecular Weight: 174.93 g/mol [1][3]
- SMILES: O=C(O)C(F)(Br)F [4]
- InChI Key: LZCMQBRCQWOSHZ-UHFFFAOYSA-N [3][5]

## Physicochemical Properties

The quantitative physicochemical properties of **Bromodifluoroacetic acid** are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

Property	Value	Reference
Melting Point	40 °C	[1][6]
Boiling Point	134 °C	[1]
145.5 °C at 760 mmHg	[7][8]	
Density	2.178 g/cm <sup>3</sup>	[1][9]
2.2 g/cm <sup>3</sup>	[7][10]	
Flash Point	36.8 °C	[1][7]
Vapor Pressure	2.71 mmHg at 25°C	[1][7]
Refractive Index	1.433	[1][8]
pKa (Predicted)	0.21 ± 0.10	[1]

## Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and quality control of **Bromodifluoroacetic acid**. The following table summarizes the available spectroscopic data. While direct spectra are not provided, these references confirm their existence and can be consulted for detailed information.



Spectrum Type	Availability	Notes
$^1\text{H}$ NMR	Available for related compounds like Difluoroacetic acid and Bromoacetic acid.	The acidic proton would be a broad singlet.
$^{13}\text{C}$ NMR	Available for related compounds like Ethyl bromodifluoroacetate and Difluoroacetic acid.	Expected to show signals for the carbonyl carbon and the bromodifluoromethyl carbon.
$^{19}\text{F}$ NMR	Available.	A key technique for characterizing this compound, showing a singlet for the two equivalent fluorine atoms. <a href="#">[11]</a> <a href="#">[12]</a>
Infrared (IR)	Available for related compounds like Ethyl bromodifluoroacetate.	Characteristic peaks for the O-H stretch of the carboxylic acid, C=O stretch, and C-F stretches are expected.
Mass Spectrometry (MS)	Available for related compounds like Ethyl bromodifluoroacetate.	The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

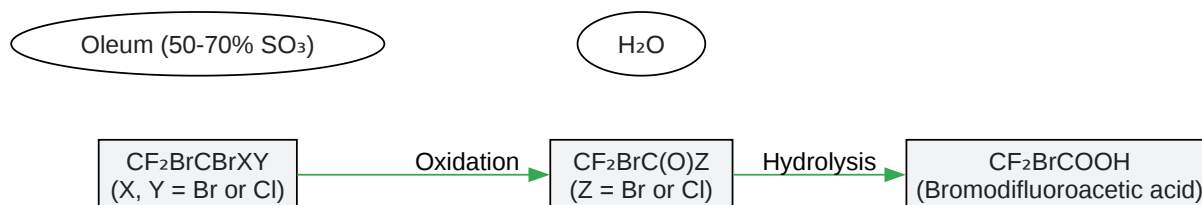
## Experimental Protocols

Detailed methodologies for the synthesis and a key application of **Bromodifluoroacetic acid** are presented below. These protocols are intended to provide a foundational understanding for laboratory implementation.

A common industrial method for the preparation of **Bromodifluoroacetic acid** involves the oxidation of a 1,1-difluoro-1,2-dibromodihaloethane precursor using oleum (fuming sulfuric acid), followed by hydrolysis.[\[13\]](#)[\[14\]](#)

Reaction Scheme:





[Click to download full resolution via product page](#)

## Synthesis of **Bromodifluoroacetic Acid**.

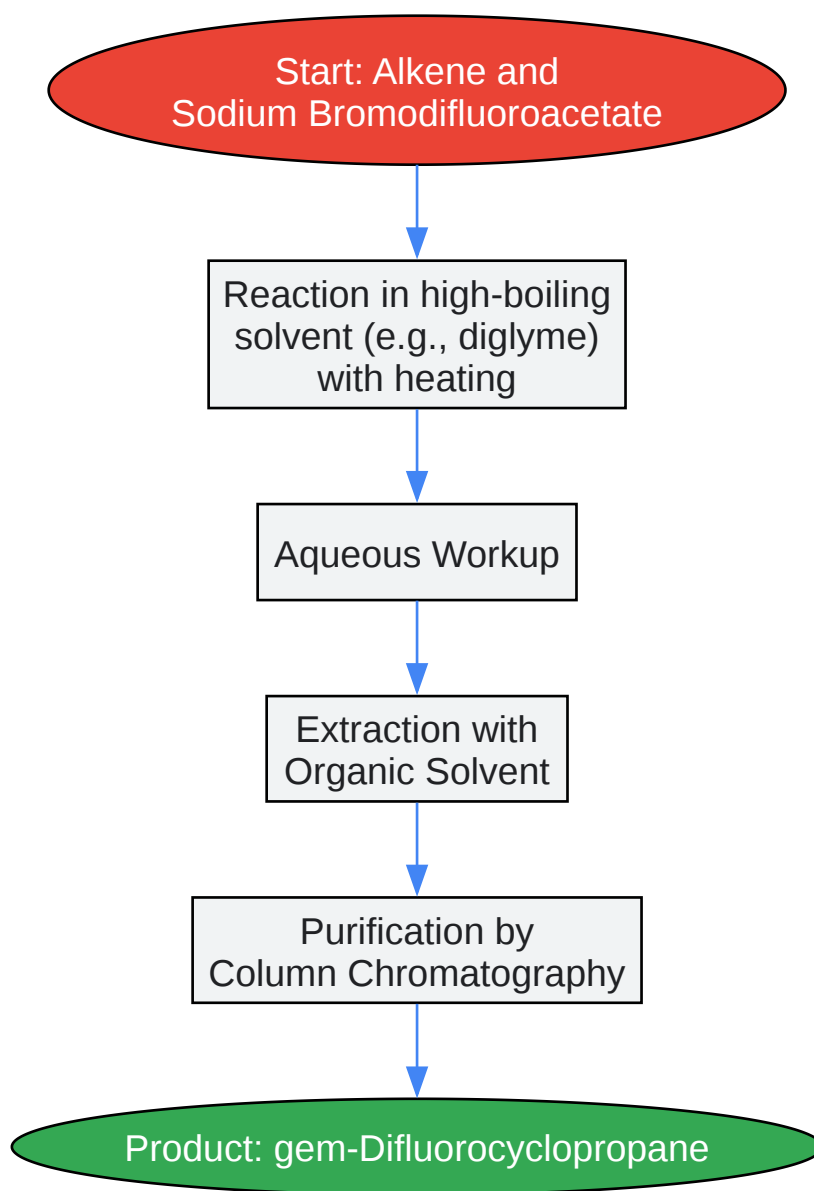
### Experimental Procedure:

- Reaction Setup: A two-necked flask equipped with a dropping funnel, a condenser, and a distillation head is charged with the 1,1-difluoro-1,2-dibromodihaloethane starting material (e.g., 1,1-difluorotetrabromoethane).
- Addition of Oleum: The reactor is heated to approximately 100°C. Oleum (65%  $\text{SO}_3$ ) is then added dropwise over a period of 1 to 2 hours.<sup>[15]</sup>
- Formation of Acyl Halide: The bromodifluoroacetyl halide intermediate is formed and continuously extracted from the reaction medium by distillation.<sup>[15]</sup>
- Hydrolysis: The collected distillate containing the bromodifluoroacetyl halide is then carefully reacted with water to hydrolyze the acyl halide to **Bromodifluoroacetic acid**.
- Purification: The resulting **Bromodifluoroacetic acid** can be purified by extraction with a suitable organic solvent (e.g., ether) followed by distillation.<sup>[7]</sup>

Sodium bromodifluoroacetate, readily prepared from **Bromodifluoroacetic acid**, serves as an efficient difluorocarbene source for the synthesis of gem-difluorocyclopropanes, which are important motifs in medicinal chemistry.<sup>[1]</sup> This method offers advantages over the use of sodium chlorodifluoroacetate, including lower reaction temperatures and easier handling.<sup>[1]</sup>

### Reaction Workflow:





[Click to download full resolution via product page](#)

Workflow for gem-Difluorocyclopropanation.

Experimental Procedure:

- Preparation of Sodium Bromodifluoroacetate: **Bromodifluoroacetic acid** is neutralized with a suitable base, such as sodium carbonate or sodium hydroxide, in an appropriate solvent. The resulting salt is then dried under vacuum.



- **Cyclopropanation Reaction:** In a reaction vessel, the alkene substrate and sodium bromodifluoroacetate are suspended in a high-boiling aprotic solvent such as diglyme.
- **Heating:** The reaction mixture is heated to a temperature sufficient to induce decarboxylation of the sodium bromodifluoroacetate and generate the difluorocarbene intermediate. This temperature is typically lower than that required for the corresponding chloro-derivative.[1]
- **Reaction Monitoring:** The progress of the reaction is monitored by a suitable analytical technique, such as TLC or GC-MS.
- **Workup and Purification:** Upon completion, the reaction mixture is cooled to room temperature and subjected to an aqueous workup. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield the desired gem-difluorocyclopropane.

## Applications in Drug Development and Research

**Bromodifluoroacetic acid** and its derivatives are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[9][13] The incorporation of a difluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Its utility as a difluorocarbene precursor allows for the construction of gem-difluorocyclopropyl moieties, which are increasingly found in bioactive molecules due to their unique conformational constraints and electronic properties.[1] Researchers also utilize this compound in the development of novel materials where the fluorine content can impart desirable properties.[9]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]



- 2. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Bromo-2,2-difluoroacetic acid | C2HBrF2O2 | CID 2773282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl bromodifluoroacetate(667-27-6) 13C NMR [m.chemicalbook.com]
- 6. EP1270540A1 - Process for the production of bromo difluoro acetyl compounds - Google Patents [patents.google.com]
- 7. US20030032836A1 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]
- 8. hmdb.ca [hmdb.ca]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. spectrabase.com [spectrabase.com]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. spectrabase.com [spectrabase.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. US6906219B2 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]
- To cite this document: BenchChem. [CAS number and molecular structure of Bromodifluoroacetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1271540#cas-number-and-molecular-structure-of-bromodifluoroacetic-acid]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]



**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)